molecular formula C12H8N4OS B11078766 Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone

Cat. No.: B11078766
M. Wt: 256.29 g/mol
InChI Key: HOFXNHXDCTXNJI-UHFFFAOYSA-N
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Description

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone is a heterocyclic compound that features a unique triazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method results in high yields and short reaction times . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions makes the process more sustainable and cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyridine

Uniqueness

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone is unique due to its specific triazolo-pyrimidine core structure, which imparts distinct biological activities. Its synthesis under microwave irradiation and catalyst-free conditions also sets it apart from other similar compounds .

Properties

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

phenyl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)methanone

InChI

InChI=1S/C12H8N4OS/c17-10(9-5-2-1-3-6-9)16-12(18)14-11-13-7-4-8-15(11)16/h1-8H

InChI Key

HOFXNHXDCTXNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=N3

Origin of Product

United States

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